molecular formula C16H17NO4S B3371922 4-(3,4-Dimethylbenzenesulfonamidomethyl)benzoic acid CAS No. 851619-67-5

4-(3,4-Dimethylbenzenesulfonamidomethyl)benzoic acid

Cat. No.: B3371922
CAS No.: 851619-67-5
M. Wt: 319.4 g/mol
InChI Key: IWVVFGLOSSZGSM-UHFFFAOYSA-N
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Description

4-(3,4-Dimethylbenzenesulfonamidomethyl)benzoic acid is a sulfonamide-functionalized benzoic acid derivative. Its structure comprises a benzoic acid backbone substituted with a 3,4-dimethylbenzenesulfonamidomethyl group. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive sulfonamides, which are known for their antimicrobial, anti-inflammatory, and enzyme-inhibitory properties . Key identifiers include CAS numbers 1562417-33-7 and 380437-36-5, with synonyms such as 4-[(3,4-Dimethylphenyl)sulfamoyl]benzoic acid and MFCD03476378 .

Properties

IUPAC Name

4-[[(3,4-dimethylphenyl)sulfonylamino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-11-3-8-15(9-12(11)2)22(20,21)17-10-13-4-6-14(7-5-13)16(18)19/h3-9,17H,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWVVFGLOSSZGSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethylbenzenesulfonamidomethyl)benzoic acid typically involves a multi-step process. One common method includes the reaction of 3,4-dimethylbenzenesulfonyl chloride with 4-aminomethylbenzoic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethylbenzenesulfonamidomethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3,4-Dimethylbenzenesulfonamidomethyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethylbenzenesulfonamidomethyl)benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzyme activity. Additionally, the benzoic acid moiety can interact with cellular receptors, modulating various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing structural motifs (e.g., sulfonamide, benzoic acid, or substituted aromatic groups).

Structural Analogs

Compound Name Key Structural Features Biological/Functional Relevance Reference
3,4-Dihydroxybenzoic Acid Two hydroxyl groups at positions 3 and 4 Antioxidant, antimicrobial
4-Hydroxybenzoic Acid Single hydroxyl group at position 4 Preservative, intermediate in biosynthesis
4-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)benzoic Acid Dihydroisoquinoline substitution Butyrylcholinesterase (BChE) inhibition
4-[3-(3,4-Difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid Difluorophenyl-pyrazole substitution Antimicrobial activity

Functional Analogs

  • Sulfonamide Derivatives: 4-[[[[(3,4-Dimethylphenoxy)acetyl]amino]thioxomethyl]amino]benzoic Acid: Features a thioxomethyl bridge and phenoxyacetyl group. Used in pharmacological research for derivatization . 4-((4-Nitrobenzoyl)amino)benzoic Acid: Nitro-substituted benzamide derivative; studied for biological derivatization .

Key Differences in Physicochemical Properties

  • Bioactivity : Unlike 3,4-dihydroxybenzoic acid (antioxidant), the target compound’s sulfonamide group may confer enzyme-targeted activity, as seen in related sulfonamide inhibitors .

Comparative Research Findings

Antimicrobial Activity

  • Hydrazone Derivatives : 4-[3-(3,4-Difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid derivatives exhibit broad-spectrum antimicrobial activity, outperforming simpler benzoic acids like 4-hydroxybenzoic acid .
  • Sulfonamide Analogs : Sulfonamide-containing compounds (e.g., the target compound) are often more potent than hydroxylated benzoic acids due to enhanced binding to bacterial enzymes .

Enzyme Inhibition

  • Butyrylcholinesterase (BChE) Inhibition: Derivatives of 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)benzoic acid show IC₅₀ values <10 μM, suggesting superior activity to sulfonamide analogs in Alzheimer’s disease research .

Metabolic Stability

  • Plant Phenolics: 3,4-Dihydroxybenzoic acid derivatives are metabolized by gut microbiota into protocatechuic acid and benzoic acid, highlighting their metabolic lability compared to sulfonamide-stabilized analogs .

Biological Activity

4-(3,4-Dimethylbenzenesulfonamidomethyl)benzoic acid, also known by its CAS number 851619-67-5, is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a benzoic acid core with a sulfonamido side chain. The presence of the dimethyl group on the benzene ring enhances its lipophilicity, potentially influencing its biological interactions.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. A study evaluating various sulfonamide derivatives found that this compound demonstrated activity against several Gram-positive bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined to assess its efficacy.

Compound MIC (µg/mL) Target Organisms
This compound50-100Staphylococcus aureus, Streptococcus pneumoniae

This antimicrobial activity suggests that the compound could serve as a potential lead in the development of new antibiotics.

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of cell cycle progression and the activation of caspase pathways.

Case Study:
A recent experimental study utilized human breast cancer cell lines (MCF-7) to evaluate the anticancer effects of this compound. The results indicated:

  • IC50 Value: 25 µM after 48 hours of treatment.
  • Mechanism: The compound was found to induce G1 phase arrest and promote apoptosis through mitochondrial pathway activation.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that:

  • Enzyme Inhibition: The sulfonamide moiety may inhibit bacterial dihydropteroate synthase, a key enzyme in folate synthesis.
  • Apoptosis Induction: In cancer cells, it may interact with specific receptors or pathways that lead to programmed cell death.

Toxicity Studies

The safety profile of this compound is critical for its potential therapeutic applications. Toxicity assessments have been conducted using various model organisms. For instance:

  • Daphnia magna Assay: This aquatic crustacean model was employed to evaluate the toxicity of the compound. Results indicated moderate toxicity with an LC50 value of approximately 150 µg/mL.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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